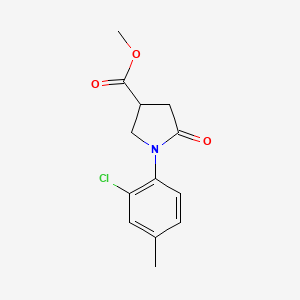

methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c1-8-3-4-11(10(14)5-8)15-7-9(6-12(15)16)13(17)18-2/h3-5,9H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGQZAJHBOPELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Base Selection

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMSO and NMP enhance cyclization and coupling reactions by stabilizing transition states. For example, cyclization in DMSO at 125°C improves yields by 15% compared to toluene. Bases such as K₂CO₃ and diisopropylethylamine (DIPEA) are preferred for their ability to deprotonate intermediates without inducing ester hydrolysis.

Temperature and Catalysis

Elevated temperatures (120–130°C) are essential for aryl amination, with Pd/Xantphos systems reducing reaction times from 48 to 24 hours. Conversely, esterification steps are performed at milder temperatures (40–60°C) to prevent racemization.

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

Challenges and Alternative Approaches

Regioselectivity during N-arylation remains a hurdle, as competing C-alkylation can occur. Employing bulky ligands (e.g., DavePhos) in palladium-catalyzed reactions suppresses side reactions. Scale-up limitations arise from high-boiling solvents like NMP; switching to dimethylacetamide (DMAc) reduces distillation costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Synthesis Pathways

- Esterification : The compound is typically synthesized via the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

- Cyclization : Cyclization reactions involving the precursor compounds lead to the formation of the pyrrolidine ring, which is crucial for its biological activity.

Research indicates that methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate exhibits significant biological activities, particularly in antioxidant and potential anticancer properties.

Antioxidant Properties

Several studies have demonstrated that derivatives of pyrrolidine compounds exhibit strong antioxidant activity. For instance, compounds related to methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate have shown higher radical scavenging activity compared to traditional antioxidants like ascorbic acid. This property is attributed to their ability to donate electrons and neutralize free radicals, which can mitigate oxidative stress in biological systems .

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The structural features of methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate allow for interactions with specific biological targets involved in cancer pathways, making it a candidate for further investigation in cancer therapeutics.

Case Study: Antioxidant Activity Assessment

A study conducted on various pyrrolidine derivatives, including methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, employed DPPH radical scavenging assays to evaluate their antioxidant capacity. The results indicated that certain derivatives exhibited up to 1.5 times the antioxidant activity of ascorbic acid, highlighting their potential as natural antioxidants in food and pharmaceutical applications .

Case Study: Synthesis of Novel Derivatives

Research has focused on synthesizing new derivatives from methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate to explore their biological activities. For instance, modifications introduced at the phenyl ring have led to compounds with enhanced biological efficacy against specific cancer cell lines .

Potential Therapeutic Uses

Given its biological properties, methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate holds promise in several therapeutic areas:

- Antioxidant Supplements : Due to its potent antioxidant properties, it could be developed into dietary supplements aimed at reducing oxidative stress-related diseases.

- Cancer Treatment : Further research could establish its efficacy as an anticancer agent or as a part of combination therapies targeting specific cancer types.

Mechanism of Action

The mechanism by which methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits biological activity, it may interact with enzymes or receptors, altering their function. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrrolidine-3-carboxylate derivatives, focusing on substituent effects, synthesis, physical properties, and biological activities.

Substituent Effects on Structure and Reactivity

Key Substituent Variations:

- Target Compound : 2-Chloro-4-methylphenyl group.

- Chloro (Cl) : Electron-withdrawing, meta-directing; enhances stability and influences hydrogen bonding.

- Methyl (CH₃) : Electron-donating, ortho/para-directing; increases lipophilicity and steric bulk.

- Analog 1 : Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate (5f) .

- Fluoro (F) : Strongly electronegative, reduces basicity; may improve metabolic stability.

- Analog 2: Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (2a) . Hydroxyl (OH): Electron-withdrawing and hydrogen-bond donor; increases solubility but may reduce stability.

- Analog 3 : Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (W48338) .

- Chloro (Cl) : Positioned at meta, altering electronic effects compared to ortho-substituted chloro in the target compound.

Physical and Spectral Properties

Melting Points and Solubility:

NMR Spectral Data:

- Target Compound : Expected aromatic proton signals for 2-Cl,4-CH₃-C₆H₃: δ ~7.2–7.5 ppm (meta to Cl, ortho to CH₃).

- Analog 1 (5f) : ¹H NMR shows singlet for F-substituted phenyl (δ 7.3–7.6 ppm) .

- Analog 2 (2a): ¹H NMR reveals phenolic OH at δ 10.2 ppm and aromatic protons at δ 6.8–7.1 ppm .

Reported Activities of Analogs:

Q & A

Q. What are the recommended synthetic routes for methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, and what factors influence yield and purity?

The synthesis of pyrrolidine derivatives often involves condensation, cyclization, or nucleophilic substitution reactions. For structurally analogous compounds (e.g., 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid), a common method involves reacting substituted benzaldehydes with pyrrolidine-2,5-dione under acidic conditions (HCl as a catalyst) at elevated temperatures (~80–100°C) . Key factors include:

- Catalyst selection : Acidic catalysts (e.g., HCl, H₂SO₄) improve cyclization efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

- Temperature control : Higher temperatures (>100°C) may lead to side reactions like decarboxylation.

Yield optimization can be achieved via Design of Experiments (DOE) to assess interactions between variables .

Q. How should researchers characterize this compound to confirm its structure and purity?

Structural confirmation requires a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks (e.g., distinguishing the pyrrolidone ring and ester groups) .

- Mass spectrometry (HRMS) : To verify the molecular ion peak ([M+H]⁺ or [M−H]⁻) and fragmentation patterns.

- HPLC : For purity assessment (>95% purity is typical in research-grade samples) .

- X-ray crystallography : If single crystals are obtained, this provides definitive stereochemical data .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

For initial screening:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Target-specific assays (e.g., COX-2, kinase inhibition) based on structural analogs .

Advanced Research Questions

Q. How does the steric and electronic nature of the 2-chloro-4-methylphenyl substituent influence reactivity in further functionalization?

The 2-chloro-4-methylphenyl group introduces steric hindrance and electron-withdrawing effects, which can direct electrophilic substitution reactions. For example:

- Chlorine’s meta-directing effect : May favor reactions at the pyrrolidine ring’s C-2 or C-4 positions .

- Methyl group’s electron-donating effect : Enhances stability of intermediates in nucleophilic acyl substitutions (e.g., ester hydrolysis to carboxylic acid) .

Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts in ester hydrolysis)?

Discrepancies may arise from:

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME or ADMETLab can estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

- Molecular docking : To simulate binding affinity with target proteins (e.g., COX-2, β-lactamases) using AutoDock Vina or Schrödinger .

- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to activity data from analogs .

Q. How can stereochemical outcomes be controlled during synthesis of related pyrrolidine derivatives?

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps .

- Crystallization-induced diastereomer resolution : Separate enantiomers via diastereomeric salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.